4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide
Overview
Description
4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Scientific Research Applications
4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzenesulfonamide with 1-tetrahydro-2H-pyran-4-yl-1H-pyrazole under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, which can be further utilized in various applications .
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses[7][7].
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A simpler analog with similar structural features but lacking the pyrazole and sulfonamide groups.
4-Aminopiperidine: Another analog with a piperidine ring instead of the tetrahydropyran ring.
4-Aminomorpholine: Contains a morpholine ring, offering different chemical properties and reactivity.
Uniqueness
4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide is unique due to its combination of aromatic, pyrazole, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-amino-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c15-11-1-3-14(4-2-11)22(19,20)17-12-9-16-18(10-12)13-5-7-21-8-6-13/h1-4,9-10,13,17H,5-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGRCTFPVQYKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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